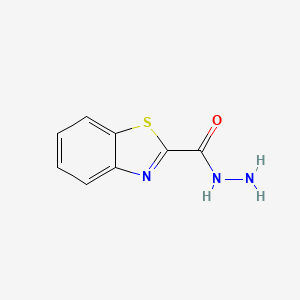

1,3-Benzothiazole-2-carbohydrazide

Vue d'ensemble

Description

1,3-Benzothiazole-2-carbohydrazide is an organic compound with the molecular formula C8H7N3OS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-2-carbohydrazide can be synthesized through several synthetic pathways. One common method involves the reaction of benzothiazole-2-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization .

Another method involves the cyclization of 2-aminobenzothiazole with hydrazine derivatives under acidic conditions. This reaction can be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbohydrazide moiety .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reaction conditions and catalysts may vary depending on the desired yield and purity of the product. Continuous flow reactors and automated synthesis systems are sometimes employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Corresponding oxides or sulfoxides

Reduction: Corresponding amines or hydrazines

Substitution: Various substituted benzothiazole derivatives

Applications De Recherche Scientifique

1,3-Benzothiazole-2-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and bioactive molecules.

Medicine: Due to its potential therapeutic properties, this compound is investigated as a lead compound in drug discovery and development. It has shown promise in preclinical studies for the treatment of various diseases.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. In cancer cells, it can induce apoptosis (programmed cell death) by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

1,3-Benzothiazole-2-carbohydrazide can be compared with other similar compounds, such as:

2-Aminobenzothiazole: This compound has a similar benzothiazole core but lacks the carbohydrazide group. It is used in the synthesis of various pharmaceuticals and agrochemicals.

Benzothiazole-2-carboxylic acid: This compound is a precursor in the synthesis of this compound. It is used in the production of dyes and pigments.

2-Hydrazinobenzothiazole: This compound contains a hydrazine group instead of a carbohydrazide group.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity compared to its analogs.

Activité Biologique

1,3-Benzothiazole-2-carbohydrazide is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from various studies.

This compound has the molecular formula and a molecular weight of 195.23 g/mol. Its structure consists of a benzothiazole ring fused with a carbohydrazide moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇N₃OS |

| Molecular Weight | 195.23 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 155-157 °C |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it is effective against bacteria such as Mycobacterium tuberculosis and fungi.

- Mechanism of Action : The compound targets the DprE1 enzyme in Mycobacterium tuberculosis, inhibiting cell wall biosynthesis, which is crucial for bacterial survival .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on cancer cell proliferation using the MTT assay. The results demonstrated a dose-dependent inhibition of cell growth:

- IC50 Values :

- A431: 2.5 µM

- A549: 3.0 µM

Additionally, flow cytometry analysis revealed that the compound induces apoptosis in these cancer cells by activating caspase pathways .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effects |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Inhibition of growth |

| Anticancer | A431, A549 | Dose-dependent growth inhibition |

| Anti-inflammatory | RAW264.7 (mouse macrophages) | Reduced IL-6 and TNF-α levels |

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It inhibits specific enzymes involved in critical biochemical pathways, particularly those related to cell wall synthesis in bacteria and signaling pathways in cancer cells.

- Gene Expression Modulation : The compound alters gene expression related to apoptosis and cell cycle regulation, impacting cellular proliferation and survival .

- Signal Pathway Interference : It affects key signaling pathways such as AKT and ERK, which are vital for cancer cell survival and proliferation .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Targets DprE1 in bacteria; inhibits cancer-related kinases |

| Gene Expression | Modulates genes involved in apoptosis and proliferation |

| Signal Pathway Interference | Disrupts AKT and ERK signaling pathways |

Propriétés

IUPAC Name |

1,3-benzothiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYADLBSESMQVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183083 | |

| Record name | 1,3-Benzothiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28891-34-1 | |

| Record name | 1,3-Benzothiazole-2-carbohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028891341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28891-34-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzothiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BENZOTHIAZOLE-2-CARBOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44I3467G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What software was used to characterize the compound N'-[(1E)-1-phenylethylidene]-1,3-benzothiazole-2-carbohydrazide (PEBTH), and what information did it provide?

A1: The research utilized Marvin Sketch 20.8 software to characterize PEBTH []. This software enabled researchers to draw the chemical structure, generate the IUPAC name and SMILES string, and determine various physicochemical properties of the molecule [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.